REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[N:5][CH:6]=[C:7]([S:9][CH3:10])[CH:8]=1.Cl.[NH+]1C=CC=CC=1.[Cl-].[NH4+].Cl>>[CH3:10][S:9][C:7]1[CH:8]=[C:3]([OH:2])[CH:4]=[N:5][CH:6]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.284 g
|
Type
|
reactant
|
Smiles
|
COC=1C=NC=C(C1)SC
|
Name
|
pyridinium hydrochloride
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
EXTRACTION
|
Details
|
the filtrate is then extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on silica gel using a dichloromethane/methanol mixture (99/1
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=C(C=NC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |